Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous

Beschreibung

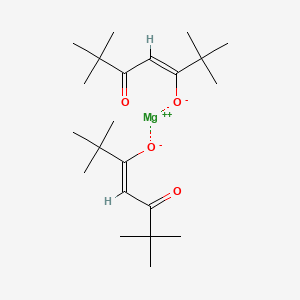

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous (Mg(TMHD)₂) is a magnesium β-diketonate complex widely employed as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. Its molecular formula is C₂₂H₃₈MgO₄, with a molecular weight of 390.84 g/mol . The compound is a white, hygroscopic powder and exhibits a melting point range of 135–150°C . Mg(TMHD)₂ is valued for its volatility and stability under high-temperature conditions, making it suitable for producing magnesium oxide (MgO) thin films in semiconductor and optoelectronic applications .

Eigenschaften

CAS-Nummer |

21361-35-3 |

|---|---|

Molekularformel |

C22H38MgO4 |

Molekulargewicht |

390.8 g/mol |

IUPAC-Name |

magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/2C11H20O2.Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |

InChI-Schlüssel |

CRXDSVLUYRBFFD-ATMONBRVSA-L |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |

Isomerische SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mg+2] |

Kanonische SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium typically involves the reaction of magnesium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. A common method includes dissolving magnesium chloride in anhydrous ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired complex. The product is usually purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the production process. Additionally, the control of reaction parameters such as temperature, pressure, and solvent composition is crucial to obtain a high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of magnesium oxide and other by-products.

Reduction: It can be reduced to form lower oxidation state magnesium compounds.

Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.

Major Products:

Oxidation: Magnesium oxide.

Reduction: Lower oxidation state magnesium complexes.

Substitution: New magnesium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is used as a precursor in the synthesis of other magnesium-containing compounds. It is also employed in MOCVD processes to deposit thin films of magnesium oxide or other magnesium-based materials.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related complexes are studied for their potential biological activities and as models for magnesium-containing enzymes.

Industry: In the industrial sector, this compound is crucial for the production of high-purity magnesium films and coatings. It is also used in the manufacturing of advanced materials and electronic components .

Wirkmechanismus

The mechanism by which bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium exerts its effects involves the coordination of magnesium with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. This coordination stabilizes the magnesium ion and facilitates its incorporation into various chemical processes. The molecular targets and pathways involved depend on the specific application, such as film deposition or catalytic reactions .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Thermal Stability: Sr(TMHD)₂·xH₂O exhibits superior thermal stability (decomposes at 200–203°C) compared to Mg(TMHD)₂, which melts at lower temperatures . Mg(TMHD)₂’s hygroscopic nature necessitates strict anhydrous handling, unlike non-hygroscopic analogs like Sr(TMHD)₂·xH₂O .

Volatility and Purity :

- Mg(TMHD)₂ and Ca(TMHD)₂ are preferred for high-purity oxide films due to their clean decomposition profiles .

- Lead and barium complexes are less common due to toxicity and environmental concerns .

Application-Specific Roles :

- Catalysis : Pd(TMHD)₂ and Cu(TMHD)₂ are prominent in organic synthesis (e.g., cross-coupling reactions) .

- Optoelectronics : Sr(TMHD)₂·xH₂O is used for luminescent materials, while OTi(TMHD)₂ serves in photocatalytic systems .

Structural Variations :

- Hydrated forms (e.g., Mg(TMHD)₂·2H₂O ) have distinct solubility and stability profiles compared to anhydrous versions.

Biologische Aktivität

Chemical Identity and Properties

- Chemical Formula :

- CAS Number : 21361-35-3

- Molecular Weight : 390.85 g/mol

- Appearance : White powder

- Purity : Minimum 98%

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous (commonly referred to as Mg(TMHD)₂) is a coordination compound where magnesium is chelated by two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is notable for its applications in various chemical processes, particularly in metal-organic chemical vapor deposition (MOCVD) and as a precursor for magnesium oxide thin films.

- Target Enzymes and Proteins : Magnesium plays a crucial role as a cofactor for over 300 enzymes involved in biochemical reactions. It influences enzyme activity by binding to specific sites.

-

Biochemical Pathways :

- Magnesium is integral to pathways involving insulin secretion in β-pancreatic cells.

- It modulates intracellular signaling pathways via proteins such as glucokinase and protein kinase C.

-

Cellular Effects :

- Changes in cell membrane permeability.

- Induction of oxidative stress leading to potential cell death under certain conditions.

Pharmacokinetics

The pharmacokinetic profile of magnesium compounds includes absorption through the gastrointestinal tract when taken orally, resulting in osmotic retention of fluid that promotes bowel evacuation. The distribution involves interaction with various tissues where magnesium is stored or utilized in enzymatic processes.

Case Studies and Research Findings

-

Study on Thermal Stability and Vapor Pressure :

A study examined the thermal stability and vapor pressure of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium in producing magnesium oxide thin films via plasma-assisted processes. The findings highlighted the compound's effectiveness in maintaining stability under high temperatures necessary for vapor deposition techniques . -

Role in Metal-Organic Frameworks (MOFs) :

Research has indicated that derivatives of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can be employed in synthesizing metal-organic frameworks due to their structural properties and reactivity with other ligands .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Mechanism of Action | Binds to enzymes; modulates biochemical pathways |

| Pharmacokinetics | Absorption via GI tract; promotes bowel movement |

| Cellular Effects | Alters membrane permeability; induces oxidative stress |

| Research Applications | Used in MOCVD; studied for metal-organic frameworks |

Q & A

Q. What are the standard synthetic protocols for preparing anhydrous Mg(TMHD)₂ with high purity?

Mg(TMHD)₂ is synthesized by reacting magnesium precursors (e.g., MgCl₂ or Mg metal) with the β-diketone ligand (H-TMHD) in anhydrous, oxygen-free conditions. The reaction typically proceeds in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere. Purification involves vacuum sublimation (150–200°C) to isolate the crystalline product, achieving ≥98% purity. Critical steps include rigorous drying of solvents and ligands to prevent hydrolysis .

Q. How is Mg(TMHD)₂ characterized to confirm structural integrity and purity?

Key characterization methods include:

- Elemental analysis for C/H/Mg ratios.

- FT-IR spectroscopy to confirm ligand coordination (e.g., C=O stretching at ~1600 cm⁻¹, Mg–O vibrations at 400–500 cm⁻¹).

- NMR spectroscopy (¹H/¹³C) to verify ligand integrity and absence of protonated impurities.

- X-ray crystallography for definitive structural confirmation, revealing octahedral geometry around Mg²⁺ .

Q. What solvents are suitable for dissolving Mg(TMHD)₂ in experimental setups?

Mg(TMHD)₂ exhibits limited solubility in most solvents. Optimal choices include anhydrous tetrahydrofuran (THF), toluene, or dichloromethane. Solubility can be enhanced by heating (50–80°C) under nitrogen. Avoid protic solvents (e.g., water, alcohols) to prevent ligand dissociation .

Advanced Research Questions

Q. How does the thermal decomposition behavior of Mg(TMHD)₂ influence its performance in MOCVD/ALD processes?

Thermal gravimetric analysis (TGA) shows a two-stage decomposition: ligand dissociation (200–300°C) followed by MgO formation (>400°C). In MOCVD, precise control of deposition temperature (250–350°C) and carrier gas flow (e.g., argon) minimizes carbon contamination in films. Differential scanning calorimetry (DSC) reveals exothermic peaks correlating with ligand degradation, requiring optimized heating rates to ensure uniform film growth .

Q. What strategies mitigate ligand degradation during high-temperature applications of Mg(TMHD)₂?

- Co-reactant engineering : Introduce oxygen or water vapor during deposition to oxidize organic residues.

- Plasma-enhanced ALD : Lowers decomposition temperature (150–200°C) via reactive oxygen species, reducing thermal stress on ligands.

- Ligand modification : Substitute TMHD with fluorinated analogs (e.g., 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) to enhance thermal stability .

Q. How do steric effects of the TMHD ligand influence Mg(TMHD)₂’s reactivity compared to other Group 2 β-diketonates?

The bulky tert-butyl groups in TMHD create steric hindrance, reducing Lewis acidity and slowing ligand-exchange kinetics. Comparative studies with Ca(TMHD)₂ and Sr(TMHD)₂ (melting points: 221–224°C and 200–203°C, respectively) show Mg(TMHD)₂’s superior volatility (sublimation at 150°C vs. 180–200°C for Ca/Sr analogs). This property makes Mg(TMHD)₂ preferable for low-temperature vapor deposition .

Data Contradictions and Resolution

- Purity discrepancies : Some sources report Mg(TMHD)₂ purity as ≥98% , while others cite ≥99% . Resolution lies in synthesis protocols: sublimation under high vacuum (10⁻⁶ mbar) yields higher purity.

- Thermal data variance : Decomposition temperatures vary by 20–30°C across studies due to differences in TGA heating rates (5–10°C/min). Standardized protocols (e.g., ISO 11358) are recommended for comparability .

Methodological Recommendations

- Air-sensitive handling : Use Schlenk lines or gloveboxes for synthesis and storage.

- Analytical rigor : Combine multiple techniques (e.g., TGA-MS for decomposition pathway analysis) to resolve ambiguities in thermal behavior.

- Comparative studies : Benchmark Mg(TMHD)₂ against analogous complexes (e.g., Zn(TMHD)₂, Cu(TMHD)₂) to elucidate metal-center effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.